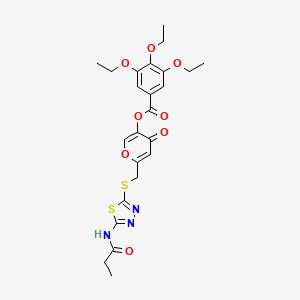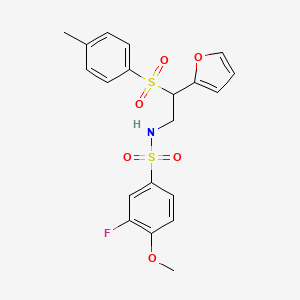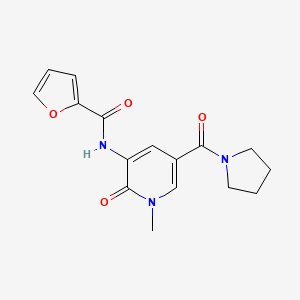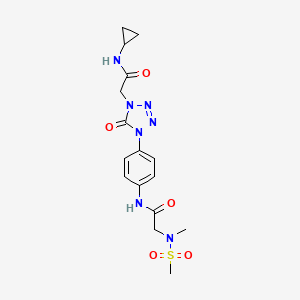
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a useful research compound. Its molecular formula is C24H27N3O8S2 and its molecular weight is 549.61. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Compounds with structural similarities, including those containing pyrazole, thiadiazole, and pyran cores, have been investigated for their potential antibacterial and antifungal properties. For instance, pyrazole derivatives have been identified as promising antibacterial agents against pathogens like Staphylococcus aureus and Bacillus subtilis due to their ability to inhibit bacterial growth at non-cytotoxic concentrations (Palkar et al., 2017). Similarly, thiadiazole and oxadiazole derivatives have shown fungicidal activity against plant pathogens, suggesting potential applications in agricultural chemistry (Chen, Li, & Han, 2000).
Antimycobacterial Activity
Substituted isosteres of pyridine and pyrazine, incorporating oxadiazole and thiadiazole rings, have been synthesized and tested for their activity against Mycobacterium tuberculosis. These compounds represent a strategy for combating tuberculosis by targeting mycobacterial cell wall synthesis or function, with modifications to their structure offering insights into developing more effective antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).
Anticancer Properties
The search for novel anticancer agents has led to the exploration of various heterocyclic compounds, including pyrazole and thiadiazole derivatives. These compounds have been evaluated for their ability to inhibit cancer cell growth and induce apoptosis in cell lines, such as hepatocellular carcinoma cells. Their potential anticancer activity is often assessed through in vitro assays, aiming to discover compounds with low cytotoxicity to healthy cells and high efficacy against cancer cells (Sunil et al., 2010).
Enzyme Inhibition
Compounds featuring pyrazole and thiadiazole scaffolds have been investigated for their potential to inhibit enzymes involved in disease processes. For example, derivatives have been studied for their ability to inhibit nitric oxide synthase, an enzyme involved in inflammatory responses. This research suggests applications in developing treatments for conditions associated with excessive nitric oxide production (Arias et al., 2018).
Eigenschaften
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O8S2/c1-5-20(29)25-23-26-27-24(37-23)36-13-15-11-16(28)19(12-34-15)35-22(30)14-9-17(31-6-2)21(33-8-4)18(10-14)32-7-3/h9-12H,5-8,13H2,1-4H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJKKQWWDPDTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-acetylpiperazin-1-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2925299.png)
![1-(Chloromethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2925300.png)
![3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde](/img/structure/B2925303.png)


![2-[(4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B2925306.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2925308.png)
![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2925311.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2925313.png)

![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2925316.png)